N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-4-iodo-1-methyl-1H-pyrazole-5-carboxamide
Overview
Description
N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-4-iodo-1-methyl-1H-pyrazole-5-carboxamide is a complex organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-4-iodo-1-methyl-1H-pyrazole-5-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole core. One common approach is the reaction of 1,3-dimethyl-1H-pyrazol-4-yl with appropriate reagents to introduce the ethyl and iodine groups. The carboxamide group can be introduced through subsequent reactions involving carboxylic acid derivatives and amines.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process would also involve purification steps to remove any impurities and by-products.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The iodine atom can be oxidized to form iodate or iodide derivatives.
Reduction: The carboxamide group can be reduced to form an amine.
Substitution: The iodine atom can be substituted with other groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium hypochlorite (NaOCl).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed:
Oxidation: Iodate or iodide derivatives.
Reduction: Amines.
Substitution: Alkyl or aryl derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity can be explored for potential therapeutic uses.
Medicine: It may have applications in drug development, particularly in targeting specific biological pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-4-iodo-1-methyl-1H-pyrazole-5-carboxamide exerts its effects involves interactions with specific molecular targets. The presence of the iodine atom and the carboxamide group suggests that it may interact with enzymes or receptors in biological systems. The exact pathways and targets would need to be determined through experimental studies.
Comparison with Similar Compounds
N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-4-bromo-1-methyl-1H-pyrazole-5-carboxamide
N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-4-chloro-1-methyl-1H-pyrazole-5-carboxamide
N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-4-fluoro-1-methyl-1H-pyrazole-5-carboxamide
Uniqueness: N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-4-iodo-1-methyl-1H-pyrazole-5-carboxamide stands out due to the presence of the iodine atom, which can impart unique chemical and biological properties compared to its bromo, chloro, and fluoro analogs.
Properties
IUPAC Name |
N-[1-(1,3-dimethylpyrazol-4-yl)ethyl]-4-iodo-2-methylpyrazole-3-carboxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16IN5O/c1-7(9-6-17(3)16-8(9)2)15-12(19)11-10(13)5-14-18(11)4/h5-7H,1-4H3,(H,15,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZTQVCPSTNWYJD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C(C)NC(=O)C2=C(C=NN2C)I)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16IN5O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.